(4-Methyl-quinolin-2-yl)-phenethyl-amine
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Overview
Description
2-(4-methyl-2-quinolinyl)aniline , is a nitrogen-based heterocyclic compound. Its systematic IUPAC name is benzo[b]pyridine or 1-aza-naphthalene with the chemical formula C16H14N2 . Quinoline derivatives like this one play a crucial role in both natural products and FDA-approved drugs due to their diverse pharmacological activities.
Preparation Methods
Synthetic Routes: Several synthetic approaches lead to the formation of 2-(4-methyl-2-quinolinyl)aniline. One notable method involves the Doebner–von Miller reaction , which efficiently produces 4-hydroxyquinoline (16) from aniline (14) and diethyl ethoxymethylenemalonate (15), ultimately yielding the desired quinoline (Scheme 1) . This reaction sequence highlights the importance of quinoline scaffolds in drug discovery programs.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves the modification of quinoline precursors through various chemical transformations.
Chemical Reactions Analysis
Reactivity: “(4-Methyl-quinolin-2-yl)-phenethyl-amine” can participate in several reactions, including:
Nucleophilic substitution: Replacing functional groups.
Electrophilic substitution: Introducing new substituents.
Cyclization reactions: Forming fused ring systems.
- Other reactions may involve acid-catalyzed cyclizations, Friedländer synthesis, or multicomponent one-pot reactions .
Doebner–von Miller reaction: Aniline, diethyl ethoxymethylenemalonate, and appropriate catalysts.
Major Products: The major product is 2-(4-methyl-2-quinolinyl)aniline itself, which serves as a versatile intermediate for further derivatization.
Scientific Research Applications
Pharmacological Significance: This compound exhibits a broad spectrum of bio-responses:
Anticancer: Potential use in cancer therapy.
Antioxidant: Protects against oxidative stress.
Anti-inflammatory: Reduces inflammation.
Antimalarial: Active against malaria.
Anti-SARS-CoV-2: Investigated for COVID-19 treatment.
Antituberculosis: Effective against tuberculosis.
Antibacterial: Combats bacterial infections.
Mechanism of Action
The precise mechanism by which “(4-Methyl-quinolin-2-yl)-phenethyl-amine” exerts its effects depends on its specific target. It may interact with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
While this compound is unique, it shares similarities with other quinoline derivatives. Notable examples include 2-hydroxyquinoline, 4-hydroxyquinoline (4-quinolinol), and 2,4-dihydroxyquinoline (2,4-quinolindiol) .
Properties
Molecular Formula |
C18H18N2 |
---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
4-methyl-N-(2-phenylethyl)quinolin-2-amine |
InChI |
InChI=1S/C18H18N2/c1-14-13-18(20-17-10-6-5-9-16(14)17)19-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,19,20) |
InChI Key |
ODVVIZVXTOVWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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